4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride
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Overview
Description
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and a sulfonyl fluoride group at the 5-position. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride typically involves multi-step organic reactions. One common method starts with the condensation of a pyrrole derivative with a pyrimidine precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The process involves the use of cost-effective raw materials and optimized reaction conditions to minimize waste and enhance efficiency. The synthesis is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under suitable conditions.
Electrophilic Substitution: The sulfonyl fluoride group can participate in electrophilic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki coupling reactions, facilitated by palladium catalysts
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, sulfonylating agents, and palladium catalysts. Reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with precise control over temperature and pH to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of complex organic molecules and pharmaceutical intermediates .
Scientific Research Applications
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic compounds, including kinase inhibitors and other bioactive molecules
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: It is a crucial building block in the development of therapeutic agents for treating cancer, inflammatory diseases, and other medical conditions
Industry: The compound finds applications in the production of advanced materials, such as organic semiconductors and catalysts
Mechanism of Action
The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as kinases and enzymes. The compound inhibits the activity of these targets by binding to their active sites, thereby interfering with their normal function. This inhibition can disrupt key signaling pathways involved in cell division, inflammation, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the sulfonyl fluoride group but shares the core structure.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide: Similar structure with a sulfonamide group instead of sulfonyl fluoride.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid: Contains a sulfonic acid group at the 5-position
Uniqueness
The presence of the sulfonyl fluoride group in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride imparts unique reactivity and stability, making it particularly valuable in the synthesis of bioactive compounds and advanced materials. This functional group enhances the compound’s ability to participate in diverse chemical reactions, thereby broadening its range of applications .
Properties
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3O2S/c7-5-4-3(14(8,12)13)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEZWKVPAFTNKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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